molecular formula C14H12FN B11084078 2-(4-Fluorophenyl)isoindoline

2-(4-Fluorophenyl)isoindoline

Cat. No.: B11084078
M. Wt: 213.25 g/mol
InChI Key: BXHFJLVANNYCTL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a 4-fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom can enhance the compound’s biological activity and stability, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)isoindoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzylamine with phthalic anhydride under acidic conditions to form the isoindoline ring. The reaction is usually carried out in a solvent such as toluene or xylene, with heating to promote cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the isoindoline ring to more saturated analogs.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Isoindoline-1,3-dione derivatives.

    Reduction: Saturated isoindoline derivatives.

    Substitution: Various substituted phenyl isoindoline derivatives.

Scientific Research Applications

Chemistry: 2-(4-Fluorophenyl)isoindoline is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit activity against various biological targets, including enzymes and receptors, making them candidates for drug development in areas such as oncology and neurology.

Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings. Its derivatives can also serve as intermediates in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 2-(4-Fluorophenyl)isoindoline is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The isoindoline core can modulate the compound’s overall conformation, influencing its interaction with biological macromolecules.

Comparison with Similar Compounds

    2-Phenylisoindoline: Lacks the fluorine atom, which may result in different biological activity and stability.

    2-(4-Chlorophenyl)isoindoline: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    2-(4-Methylphenyl)isoindoline: Features a methyl group, which can affect the compound’s hydrophobicity and steric properties.

Uniqueness: 2-(4-Fluorophenyl)isoindoline stands out due to the presence of the fluorine atom, which can significantly enhance its biological activity and stability compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H12FN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2

InChI Key

BXHFJLVANNYCTL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)F

Origin of Product

United States

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